Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate
Overview
Description
. Esters are commonly used in various industrial applications, including as solvents, plasticizers, and in the synthesis of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate typically involves the reaction of 6-methylpyridin-2-ylacetic acid with ethyl cyanoacetate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Strong nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 2-Cyano-2-(6-methylpyridin-2-yl)acetic acid.
Reduction: 2-(6-Methylpyridin-2-yl)ethylamine.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
Ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate is structurally similar to other esters and cyano-containing compounds. Some similar compounds include:
Ethyl cyanoacetate: A simple cyano ester used in various organic syntheses.
6-Methylpyridin-2-ylacetic acid: The acid precursor used in the synthesis of the target compound.
2-Cyano-2-(6-methylpyridin-2-yl)acetic acid: The oxidized form of the target compound.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as both an electrophile and a nucleophile makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-cyano-2-(6-methylpyridin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9(7-12)10-6-4-5-8(2)13-10/h4-6,9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXNBNJYUPMWDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=CC(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745215 | |
Record name | Ethyl cyano(6-methylpyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91350-99-1 | |
Record name | Ethyl cyano(6-methylpyridin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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